

comparative analysis of 1H-Indole-2-methanol and indole-2-carboxylic acid

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Compound of Interest

Compound Name: **1H-Indole-2-methanol**

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A Comparative Analysis of **1H-Indole-2-methanol** and Indole-2-carboxylic Acid: A Guide for Researchers

This guide provides a detailed comparative analysis of **1H-Indole-2-methanol** and Indole-2-carboxylic acid, two pivotal indole derivatives in synthetic chemistry and drug discovery. We will explore their physicochemical properties, synthetic routes, chemical reactivity, and applications, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.^[1] At the 2-position of this bicyclic heterocycle, the introduction of different functional groups dramatically influences the molecule's properties and synthetic utility. This guide focuses on two fundamental C2-substituted indoles: **1H-Indole-2-methanol**, bearing a primary alcohol, and Indole-2-carboxylic acid, featuring a carboxyl group. Understanding their distinct characteristics is crucial for their effective application as versatile intermediates and building blocks in the synthesis of complex, biologically active molecules.^[2]

Physicochemical Properties

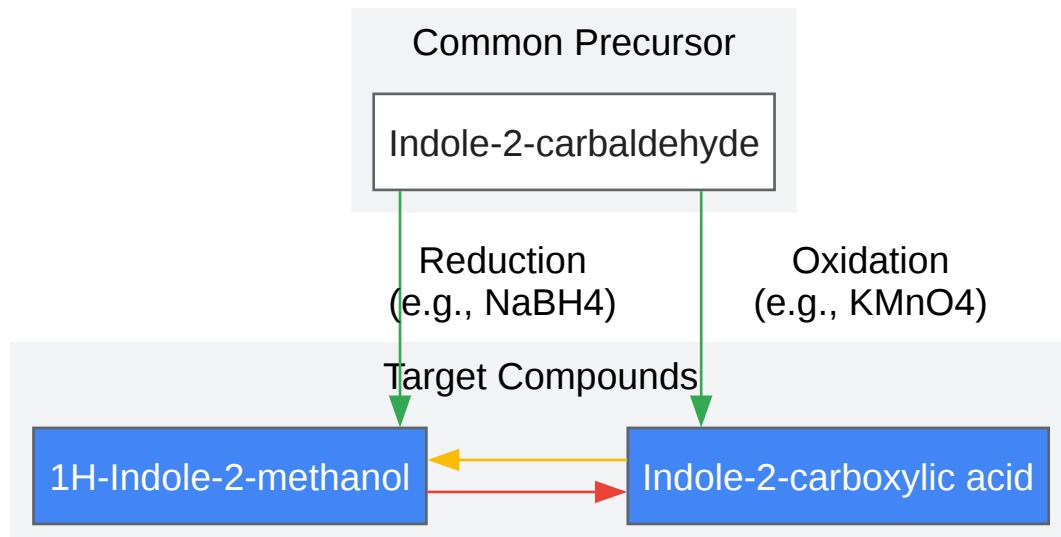
The primary structural difference—a hydroxymethyl group versus a carboxylic acid group—gives rise to distinct physicochemical properties. Indole-2-carboxylic acid's higher melting point

and acidic nature are notable contrasts to the neutral, lower-melting **1H-Indole-2-methanol**. These properties are summarized below.

Property	1H-Indole-2-methanol	Indole-2-carboxylic acid
CAS Number	24621-70-3[3]	1477-50-5[2]
Molecular Formula	C ₉ H ₉ NO[3]	C ₉ H ₇ NO ₂ [2]
Molecular Weight	147.17 g/mol [4]	161.16 g/mol [2][5]
Appearance	Light brown to yellow solid[6]	Off-white to yellow crystalline powder[2]
Melting Point	72-78 °C[3]	202-206 °C[2][7]
pKa	~14.86 (Predicted, for OH)[6]	~4.44 (Predicted)[2]
Solubility	Soluble in alcohols, ether, hot water[8][9]	Soluble in ethanol, DMSO, methanol[2][10]

Synthesis and Interconversion

Both molecules are accessible from common indole precursors, and they can be interconverted through standard oxidation or reduction reactions. The general synthetic relationship highlights their close connection as key intermediates.

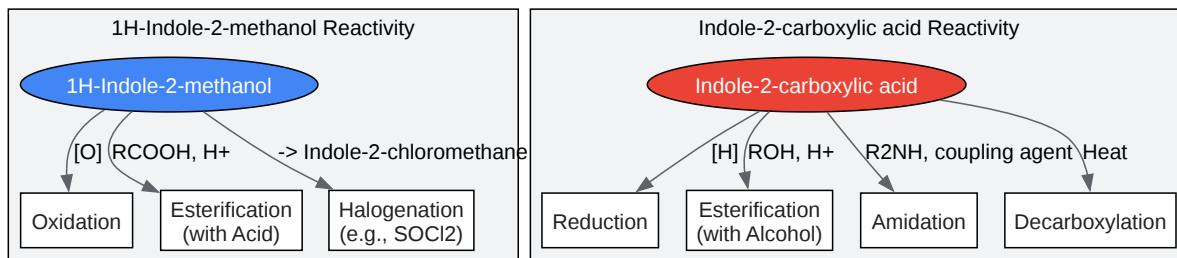


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Caption: Synthetic relationship between indole-2-carbaldehyde, **1H-indole-2-methanol**, and indole-2-carboxylic acid.

Comparative Reactivity

The functional group at the C2-position dictates the synthetic transformations each compound can undergo. **1H-Indole-2-methanol** behaves as a typical primary alcohol, while indole-2-carboxylic acid exhibits characteristic carboxylic acid reactivity.

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Caption: Comparative chemical reactivity pathways for **1H-Indole-2-methanol** and indole-2-carboxylic acid.

Summary of Reactivity

Reaction Type	1H-Indole-2-methanol	Indole-2-carboxylic acid
Oxidation	Yields indole-2-carbaldehyde or indole-2-carboxylic acid.	Generally stable to oxidation.
Reduction	Stable to typical reducing agents.	Can be reduced to 1H-indole-2-methanol. ^[2]
Esterification	Reacts with carboxylic acids or acyl chlorides to form esters.	Reacts with alcohols to form esters.
Amidation	Not directly applicable.	Reacts with amines to form amides. ^[7]
Halogenation	The hydroxyl group can be replaced by a halogen (e.g., using SOCl_2).	Not directly applicable to the carboxyl group.
Decarboxylation	Not applicable.	Can be decarboxylated to indole, typically by heating. ^[11]

Applications in Drug Discovery and Organic Synthesis

Both compounds are valuable starting materials, but their applications often diverge. Indole-2-carboxylic acid and its derivatives are frequently reported as direct precursors to or as molecules with intrinsic biological activity. **1H-Indole-2-methanol** is more commonly used as an intermediate to build more complex structures where a C2-hydroxymethyl or a related group is required.

Indole-2-carboxylic acid is a cornerstone for developing therapeutic agents. Its derivatives have been extensively studied and have shown significant potential as:

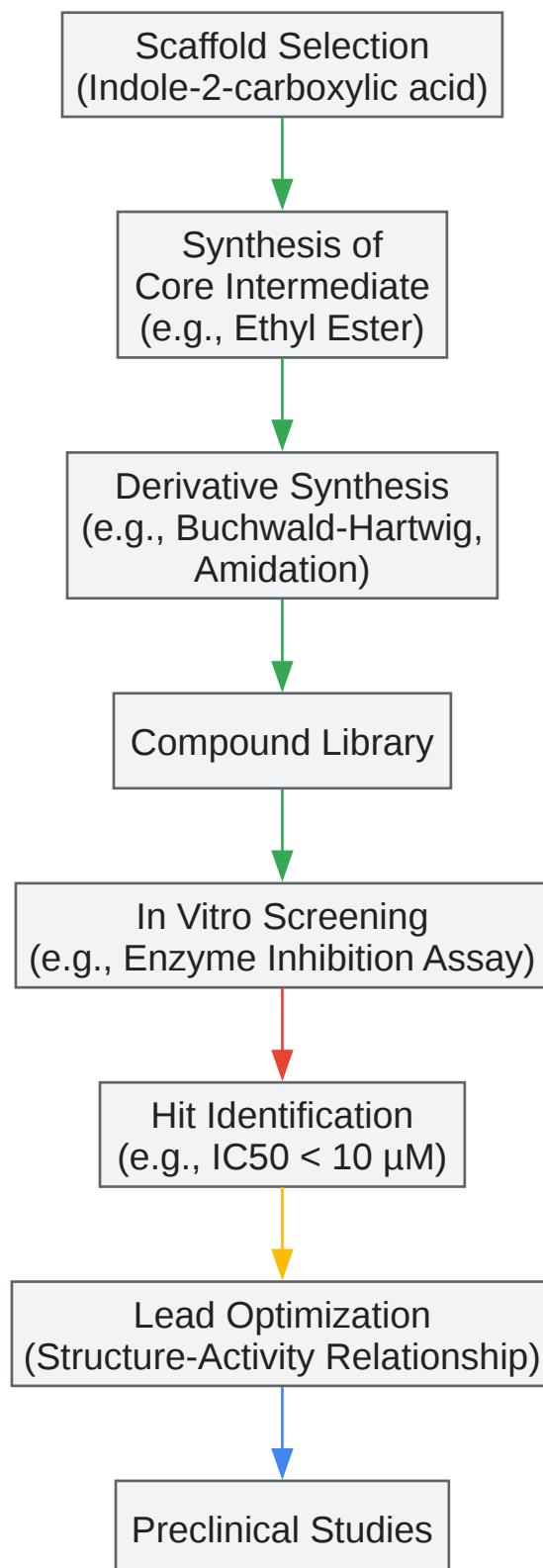
- HIV-1 Integrase Inhibitors: The indole nucleus and C2-carboxyl group can chelate Mg^{2+} ions in the enzyme's active site, inhibiting viral replication.^{[12][13]}
- IDO1/TDO Dual Inhibitors: These enzymes are targets for tumor immunotherapy, and indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors.^[14]

- PPAR_Y Modulators: Novel aryl indole-2-carboxylic acids have been identified as selective PPAR_Y modulators for treating type 2 diabetes.[15]
- Anticancer Agents: When complexed with metals like copper, indole-2-carboxylic acid has demonstrated potent DNA-binding and growth-inhibitory activity against cancer cell lines.[16]

1H-Indole-2-methanol serves as a versatile reactant for synthesizing a range of biologically active compounds, including:

- 5-HT₆ Receptor Ligands: Used in the synthesis of derivatives that act as ligands for serotonin receptors, which are targets for cognitive disorders.[3][6]
- Akt Signaling Blockers: Serves as a reactant for compounds designed to block the Akt signaling pathway, a key target in cancer therapy.[3][6]
- Melatonergic Agents: Used to prepare azido- and isothiocyanato-substituted indoles as potential melatonergic agents.

The following workflow illustrates the typical path from a scaffold like indole-2-carboxylic acid to a potential drug candidate.

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Caption: A generalized workflow for drug development using an indole-2-carboxylic acid scaffold.

Experimental Protocols

Protocol 1: Synthesis of 1H-Indole-2-methanol from Indole-2-carbaldehyde

This protocol describes the reduction of the aldehyde functionality to a primary alcohol using sodium borohydride.

Materials:

- Indole-2-carbaldehyde (1.0 eq.)
- Methanol (MeOH)
- Sodium borohydride (NaBH_4 , 1.5 eq.)
- Water (H_2O)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, ice bath

Procedure:

- Dissolve indole-2-carbaldehyde in methanol in a round-bottom flask.
- Cool the solution to 0 °C using an ice bath.
- Add sodium borohydride portion-wise over 15 minutes, maintaining the temperature at 0 °C.
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

- Once the reaction is complete, remove the methanol under reduced pressure.
- Add water to the residue and extract the product with ethyl acetate (3x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.
- The crude product can be purified by column chromatography on silica gel or recrystallization to yield pure **1H-Indole-2-methanol**.[\[17\]](#)

Protocol 2: Synthesis of Indole-2-carboxylic acid from its Ethyl Ester

This protocol details the alkaline hydrolysis of ethyl indole-2-carboxylate.

Materials:

- Ethyl indole-2-carboxylate (1.0 eq.)
- Ethanol (EtOH)
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2M)
- Hydrochloric acid (HCl, e.g., 2M)
- Water (H_2O)
- Round-bottom flask, condenser, heating mantle

Procedure:

- To a solution of ethyl indole-2-carboxylate in ethanol, add an aqueous solution of NaOH (2-3 eq.).
- Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

- Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., ether) to remove any unreacted ester.
- Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl.
- A precipitate of indole-2-carboxylic acid will form.
- Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to obtain the product.[2][11]

Protocol 3: Oxidation of **1H-Indole-2-methanol** to **Indole-2-carbaldehyde**

This protocol describes the selective oxidation of the primary alcohol to an aldehyde using manganese dioxide, a mild oxidizing agent.

Materials:

- **1H-Indole-2-methanol** (1.0 eq.)
- Activated Manganese dioxide (MnO_2 , ~10 eq. by weight)
- Dichloromethane (DCM) or Chloroform (CHCl_3)
- Celite or filter aid
- Round-bottom flask, magnetic stirrer

Procedure:

- Dissolve **1H-Indole-2-methanol** in DCM in a round-bottom flask.
- Add activated MnO_2 to the solution. The reaction is heterogeneous.

- Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ solids.
- Wash the filter cake thoroughly with additional DCM.
- Combine the filtrates and remove the solvent under reduced pressure to yield the crude indole-2-carbaldehyde, which can be further purified by chromatography or recrystallization.

Conclusion

1H-Indole-2-methanol and indole-2-carboxylic acid are foundational molecules in indole chemistry, each with a distinct profile of reactivity and application. The alcohol is a key intermediate for building C2-functionalized indoles via reactions of its hydroxyl group. In contrast, the carboxylic acid provides a handle for diverse modifications and serves as a powerful scaffold in medicinal chemistry, with numerous derivatives reported as potent inhibitors of various biological targets. A thorough understanding of their comparative properties, as outlined in this guide, is essential for researchers aiming to leverage these versatile building blocks in organic synthesis and drug discovery.

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